molecular formula C10H13BrN2Si B1532105 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 934388-23-5

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1532105
CAS No.: 934388-23-5
M. Wt: 269.21 g/mol
InChI Key: KWITYDWDRPGAOG-UHFFFAOYSA-N
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Description

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a brominated, silyl-protected 7-azaindole derivative designed for advanced pharmaceutical and medicinal chemistry research. The bromine atom at the 4-position and the trimethylsilyl protecting group on the indole nitrogen make this compound a versatile and crucial synthetic intermediate for constructing complex molecules via cross-coupling reactions, such as Suzuki and Sonogashira reactions . The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is recognized as a privileged structure in drug discovery, particularly in the development of potent kinase inhibitors . This scaffold is extensively investigated for targeting kinases like AP-2-associated protein kinase 1 (AAK1), an important regulator of clathrin-mediated endocytosis. AAK1 inhibition is a promising therapeutic strategy for treating neuropathic pain and has demonstrated broad-spectrum antiviral activity against viruses such as dengue (DENV) and Ebola . Furthermore, this core structure is also explored in other therapeutic areas, including oncology and the development of Janus kinase (JAK) inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-bromopyrrolo[2,3-b]pyridin-1-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2Si/c1-14(2,3)13-7-5-8-9(11)4-6-12-10(8)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWITYDWDRPGAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=CC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678011
Record name 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934388-23-5
Record name 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine primarily involves:

  • Starting from 1H-pyrrolo[2,3-b]pyridine or its halogenated derivatives.
  • Protection of the pyrrole nitrogen with a trimethylsilyl group.
  • Selective bromination at the 4-position.
  • Use of palladium-catalyzed cross-coupling reactions (Suzuki or Sonogashira) for further functionalization if needed.

Protection of Pyrrole Nitrogen with Trimethylsilyl Group

Protection of the nitrogen atom is crucial to direct regioselective reactions and improve compound stability during subsequent steps.

  • Method: Treatment of 1H-pyrrolo[2,3-b]pyridine with trimethylsilyl chloride (TMSCl) in the presence of a base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
  • Conditions: Typically performed at low temperatures (-78 °C to room temperature) to control reaction rate and selectivity.
  • Outcome: Formation of 1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine as a protected intermediate.

This step is analogous to the tosyl protection of the pyrrole nitrogen described in the literature but uses trimethylsilyl as the protecting group for increased volatility and ease of removal later.

Selective Bromination at the 4-Position

Bromination is a key step to introduce the bromine substituent at the 4-position of the pyrrolo[2,3-b]pyridine ring.

  • Reagents: N-Bromosuccinimide (NBS) or elemental bromine in an organic solvent such as chloroform or dichloromethane.
  • Conditions: Reaction is conducted at low to ambient temperature (0 °C to room temperature) for 10 minutes to several hours depending on reagent and substrate.
  • Mechanism: Electrophilic aromatic substitution preferentially occurs at the 4-position due to electronic and steric factors.
  • Notes: Use of a base like triethylamine can facilitate bromination and improve yield.

This approach is supported by bromination protocols described for related azaindole derivatives.

Deprotection of Trimethylsilyl Group (If Required)

  • Method: The trimethylsilyl group can be removed by treatment with fluoride sources such as tetrabutylammonium fluoride (TBAF) in THF.
  • Conditions: Room temperature, typically short reaction times.
  • Outcome: Regeneration of the free pyrrole nitrogen.

Representative Preparation Procedure (Summary Table)

Step Reagents & Conditions Description Yield & Notes
1. Nitrogen Protection 1H-pyrrolo[2,3-b]pyridine, TMSCl, NaH, THF, -78 °C to RT Formation of 1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine High yield, clean reaction
2. Bromination NBS or Br2, CHCl3 or DCM, 0–25 °C, 10 min–1 h Selective 4-bromination Moderate to high yield; careful temperature control needed
3. (Optional) Cross-Coupling Pd(dppf)Cl2, K2CO3, dioxane/H2O, 80 °C, 1–16 h Suzuki or Sonogashira coupling for further substitution Yields vary (20–70%) depending on substrate
4. (Optional) Deprotection TBAF, THF, RT Removal of TMS protecting group Quantitative under mild conditions

Detailed Research Findings and Notes

  • The use of trimethylsilyl protection is favored for its ease of introduction and removal compared to tosyl protection, which requires harsher conditions for cleavage.
  • Bromination with NBS is preferred over elemental bromine for better control and safety.
  • Suzuki coupling conditions are well-optimized for pyrrolo[2,3-b]pyridine derivatives, with Pd(dppf)Cl2 catalyst and potassium carbonate base in dioxane/water mixtures providing good yields and regioselectivity.
  • The reaction scale and purification steps (extraction, filtration, drying) are critical for obtaining high-purity product suitable for further biological evaluation.
  • The literature shows that the nitrogen protection step is essential to prevent side reactions during bromination and cross-coupling.

Chemical Reactions Analysis

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The pyrrolo[2,3-b]pyridine core can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine has emerged as a crucial intermediate in the synthesis of various bioactive compounds. Its bromine atom can participate in nucleophilic substitution reactions, making it valuable for modifying existing drug structures or creating new pharmacophores.

Case Study: Synthesis of Kinase Inhibitors

A notable application is its use in synthesizing selective kinase inhibitors. Research has demonstrated that derivatives of this compound exhibit potent activity against specific kinases involved in cancer progression. For example, modifications to the pyrrolopyridine core have led to compounds that inhibit the growth of tumor cells in vitro and in vivo, showcasing the compound's potential in targeted cancer therapies .

Organic Synthesis

The compound serves as a significant reagent in organic synthesis, particularly in the formation of complex molecular architectures. Its ability to undergo various chemical transformations makes it a versatile tool for chemists.

Example Reactions

  • Cross-Coupling Reactions : The bromine atom allows for cross-coupling reactions with organometallic reagents, facilitating the formation of carbon-carbon bonds. This is particularly useful in constructing complex organic molecules.
  • Functional Group Transformations : The trimethylsilyl group can be easily transformed into other functional groups, allowing for further modifications and increasing the diversity of synthesized compounds.

Agrochemical Development

In agrochemistry, this compound has been explored for developing new pesticides and herbicides. Its structural characteristics enable it to interact effectively with biological targets within pests and weeds.

Research Findings

Studies have indicated that derivatives of this compound can act as potent herbicides by inhibiting specific enzymatic pathways essential for plant growth. This application highlights its potential role in sustainable agriculture by providing alternatives to traditional chemical herbicides .

Data Table: Comparative Analysis of Applications

Application AreaSpecific UseOutcome/Findings
Medicinal ChemistrySynthesis of kinase inhibitorsPotent anti-cancer activity observed
Organic SynthesisCross-coupling reactionsFormation of complex organic molecules
Agrochemical DevelopmentDevelopment of herbicidesEffective inhibition of plant growth pathways

Mechanism of Action

The mechanism by which 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects is primarily through its interactions with molecular targets. The bromo and trimethylsilyl groups influence the compound’s reactivity and binding affinity to various substrates. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Bromine Position
  • 4-Bromo Derivatives :

    • 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS: 348640-07-3): Replaces TMS with a tosyl (p-toluenesulfonyl) group. The tosyl group increases molecular weight (~423 g/mol) and stability under harsh conditions but requires strong bases (e.g., NaOH/EtOH) for deprotection .
    • 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 941685-08-1): Uses a SEM (2-(trimethylsilyl)ethoxymethyl) group, offering orthogonal protection strategies. The SEM group is cleaved under acidic conditions (e.g., TFA) .
  • 5-Bromo Derivatives :

    • 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 22, ): Methyl group at position 1 and bromine at position 5. Synthesized via alkylation (NaH/CH₃I), yielding a 75% crude product .
    • 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine : Nitro group at position 3 enables reduction to amines for further functionalization (e.g., amide coupling) .
Functional Group Diversity
  • Electron-Withdrawing Groups :

    • 3-Nitro Derivatives (e.g., 6c–6g in ): Nitro groups at position 3 enhance electrophilicity, facilitating Suzuki-Miyaura couplings with arylboronic acids (yields: 74–96%) .
    • 3-(Phenylethynyl) Derivatives (e.g., 20a in ): Ethynyl groups enable click chemistry or further cross-coupling (51% yield) .
  • Hydrophobic/Electron-Donating Groups :

    • 5-Aryl Derivatives (e.g., 6c–6g): Aryl groups at position 5 improve lipophilicity, critical for kinase inhibitor activity .
    • 1-Benzyl/Butyl Derivatives (): Alkyl groups at position 1 enhance solubility in organic solvents .

Physical and Chemical Properties

Property 4-Bromo-1-TMS 4-Bromo-1-tosyl 5-Bromo-1-methyl
Molecular Weight (g/mol) 269.21 ~423 201.06
Boiling Point (°C) 253.8 N/A N/A
Stability Air-stable Acid/base-resistant Air-stable
Solubility Organic solvents DCM, DMF THF, EtOAc
  • Lipophilicity : TMS and tosyl groups increase logP values compared to alkyl derivatives, influencing membrane permeability in drug design .

Biological Activity

Overview

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core. Its unique structure, featuring a bromine atom at the 4-position and a trimethylsilyl group at the 1-position, enhances its reactivity and solubility, making it a significant compound in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₃BrN₂Si
  • Molecular Weight : 269.21 g/mol
  • CAS Number : 934388-23-5

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of the bromine and trimethylsilyl groups significantly influences its reactivity and binding affinity to substrates. This compound has been studied for its potential to modulate biological pathways involved in various diseases.

Biological Activities

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Some studies suggest that compounds within this class can inhibit specific kinases involved in cancer progression. For instance, they have shown promising results in inhibiting cGMP phosphodiesterase and SR protein-phosphorylating CLK kinases, which are crucial in various cancer pathways .
  • Antibacterial Properties : Related pyrrolo compounds have demonstrated significant antibacterial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial membrane integrity and promoting cell death .

Research Findings

A review of literature reveals several key studies focusing on the biological activity of this compound:

  • Synthesis and Biological Evaluation :
    • A study highlighted the synthesis of pyrrolo derivatives through Pd-catalyzed reactions, which resulted in compounds exhibiting notable biological activities including cytotoxic effects against cancer cell lines .
  • Pharmacological Applications :
    • Research has indicated that modifications to the pyrrolo structure can enhance pharmacological properties. For example, the introduction of various substituents can improve binding affinities for specific targets .
  • Case Study on Anticancer Activity :
    • In a specific case study involving pyrrolo derivatives, researchers reported that certain analogs induced apoptosis in cancer cells even in the presence of anti-apoptotic proteins like Bcl-2. This suggests potential for overcoming therapy resistance .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cGMP phosphodiesterase and CLK kinases
AntibacterialEffective against MRSA; disrupts bacterial membranes
Apoptosis InductionInduces mitochondrial apoptosis in cancer cells

Q & A

Q. How can the synthesis of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine be optimized for higher yields and purity?

  • Methodological Answer : The synthesis typically involves N1-alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine using trimethylsilyl chloride under basic conditions. Key steps include:
  • Using NaH or KOH as a base in THF at 0°C to room temperature to deprotonate the pyrrolo-pyridine nitrogen .
  • Adding trimethylsilyl chloride dropwise to minimize side reactions.
  • Purification via silica gel chromatography with heptane/ethyl acetate (8:2) to achieve >95% purity .
  • Yield optimization (up to 75%) requires strict control of stoichiometry (1.2:1 molar ratio of silylating agent to substrate) and inert atmosphere .

Q. What spectroscopic techniques are critical for characterizing the trimethylsilyl group in this compound?

  • Methodological Answer :
  • ¹H NMR : The trimethylsilyl group appears as a singlet at δ 0.2–0.4 ppm (integration for 9H, -Si(CH₃)₃) .
  • ¹³C NMR : A peak near δ 1–3 ppm confirms the Si(CH₃)₃ group.
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ with a mass increase of 73 Da (trimethylsilyl fragment) compared to the desilylated precursor .
  • FT-IR : Absence of N-H stretches (~3400 cm⁻¹) confirms successful silylation .

Q. How does the trimethylsilyl group influence the reactivity of the pyrrolo[2,3-b]pyridine core?

  • Methodological Answer : The trimethylsilyl group:
  • Steric Effects : Protects the N1 position, directing electrophilic substitutions (e.g., bromination) to the C4 position .
  • Electron Donation : Stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by lowering electron density at the C5 bromine site .
  • Solubility : Enhances solubility in non-polar solvents (e.g., THF, dichloromethane), facilitating purification .

Advanced Research Questions

Q. How can regioselective functionalization at the C5 position be achieved for derivatization?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with aryl/heteroaryl boronic acids (e.g., 4-methoxyphenylboronic acid) in dioxane/H₂O (3:1) at 105°C. Regioselectivity is controlled by the electron-withdrawing bromine and steric effects of the silyl group .
  • Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos with amines to install amino groups at C5 while retaining the silyl group .
  • Yield Optimization : Pre-activate boronic acids with K₂CO₃ (3 equiv.) and degas solvents to suppress homocoupling .

Q. What strategies resolve contradictory NMR data for derivatives with nitro or aldehyde substituents?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in nitro groups) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks in crowded regions (e.g., aromatic protons adjacent to aldehyde groups) .
  • X-ray Crystallography : Confirm regiochemistry of substituents when spectral ambiguity exists .

Q. How do structural modifications impact biological activity in kinase inhibition studies?

  • Methodological Answer :
  • FGFR1 Inhibition : Replace the bromine with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to the ATP pocket (IC₅₀ values: 7–25 nM for FGFR1–3) .
  • SAR Analysis : Compare derivatives using:
SubstituentFGFR1 IC₅₀ (nM)Selectivity (FGFR1 vs. FGFR4)
-Br7100-fold
-CF₃950-fold
-NO₂2510-fold
Data from enzymatic assays show nitro groups reduce selectivity due to steric clashes .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and predict activation barriers for Suzuki couplings .
  • Molecular Docking (AutoDock Vina) : Simulate binding to FGFR1 kinase domain (PDB: 4RW3) to prioritize substituents with optimal π-π stacking (e.g., 3,4-dimethoxyphenyl) .
  • Hammett Plots : Correlate σ values of substituents with reaction rates to identify electron-deficient aryl boronic acids for faster couplings .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for N1-silylation reactions?

  • Methodological Answer : Discrepancies arise from:
  • Base Selection : NaH gives higher yields (75%) than KOH (37%) due to better deprotonation .
  • Solvent Polarity : THF outperforms acetone in minimizing side reactions (e.g., desilylation) .
  • Workup Protocols : Aqueous washes with NH₄Cl (pH 7) preserve silyl groups, while acidic conditions (pH <5) hydrolyze them .

Q. Why do some derivatives show unexpected cytotoxicity in cell-based assays?

  • Methodological Answer :
  • Off-Target Effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify interactions with VEGFR2 or EGFR .
  • Metabolic Instability : Conduct microsomal stability assays (e.g., mouse liver microsomes) to detect rapid demethylation or desilylation .
  • Apoptosis Pathways : Perform flow cytometry with Annexin V/PI staining to distinguish FGFR-specific apoptosis from nonspecific necrosis .

Comparative Analysis

Q. How does this compound compare to other silylated analogs?

  • Methodological Answer :
AnalogReactivity (Suzuki Coupling Rate)Thermal StabilityFGFR1 IC₅₀ (nM)
-Si(CH₃)₃ (this compound)1.0 (reference)>150°C7
-Si(iPr)₃0.8>200°C12
-SiPh₃0.5120°C25
Smaller silyl groups (e.g., -Si(CH₃)₃) enhance reactivity but reduce thermal stability compared to bulkier analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

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